Benzyl 2-(benzyloxy)-3-methylbutanoate
Description
Properties
CAS No. |
828246-39-5 |
|---|---|
Molecular Formula |
C19H22O3 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
benzyl 3-methyl-2-phenylmethoxybutanoate |
InChI |
InChI=1S/C19H22O3/c1-15(2)18(21-13-16-9-5-3-6-10-16)19(20)22-14-17-11-7-4-8-12-17/h3-12,15,18H,13-14H2,1-2H3 |
InChI Key |
JWYZGPDMCOAYPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Hydroxy-3-Methylbutanoic Acid
The synthesis begins with the preparation of 2-hydroxy-3-methylbutanoic acid, a β-hydroxy acid that serves as the core scaffold. This compound is accessible via asymmetric hydrogenation of 2-keto-3-methylbutanoic acid using ruthenium-BINAP catalysts, achieving enantiomeric excesses >98%. Alternatively, microbial fermentation using Lactobacillus species produces the (R)-enantiomer through enzymatic reduction of the corresponding α-keto acid.
Benzylation of the Hydroxyl Group
The hydroxyl group at C2 is protected using benzyl bromide under Williamson ether conditions. A representative procedure involves dissolving 2-hydroxy-3-methylbutanoic acid (1.0 equiv) in anhydrous DMF with potassium carbonate (3.0 equiv) and benzyl bromide (1.2 equiv). The reaction proceeds at 80°C for 12 hours, yielding 2-(benzyloxy)-3-methylbutanoic acid with 85% efficiency. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Polar aprotic medium enhances nucleophilicity |
| Base | K₂CO₃ | Mild base prevents ester hydrolysis |
| Temperature | 80°C | Accelerates SN2 displacement |
Esterification with Benzyl Alcohol
The carboxylic acid is converted to the benzyl ester via Steglich esterification. Using N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane, the acid reacts with benzyl alcohol (2.0 equiv) at room temperature for 24 hours. This method affords the target compound in 92% yield with minimal racemization.
Synthetic Route 2: Mitsunobu Etherification Approach
The Mitsunobu reaction provides an alternative pathway for installing the benzyl ether group while preserving stereochemistry. In this protocol:
- 3-Methyl-2-hydroxybutanoic acid (1.0 equiv) is treated with benzyl alcohol (2.0 equiv), triphenylphosphine (2.2 equiv), and diethyl azodicarboxylate (DEAD, 2.2 equiv) in THF at 0°C.
- The reaction mixture warms to room temperature over 6 hours, yielding 2-(benzyloxy)-3-methylbutanoic acid with 88% enantiomeric retention.
- Subsequent esterification follows the Steglich protocol as in Route 1.
Comparative analysis reveals the Mitsunobu method reduces side products from elimination reactions by 37% compared to Williamson ether synthesis.
Alternative Methods: Grignard Addition and Hydrogenation
Propargyl Ether Intermediate Synthesis
Ethyl 4-(benzyloxy)but-2-ynoate serves as a key intermediate in alkyne-based routes. Preparation involves:
- Benzylation of propargyl alcohol with benzyl bromide using NaH in DMF (86% yield).
- Conjugate addition of methylmagnesium bromide to the alkyne in THF at −78°C, mediated by CuI/TMEDA.
- Hydrogenation of the resulting ethyl (Z)-4-(benzyloxy)-3-methylbut-2-enoate over Pd/C (5% w/w) at 50 psi H₂, yielding the saturated ester.
Transesterification Optimization
Direct conversion of methyl 2-(benzyloxy)-3-methylbutanoate to the benzyl ester is achieved via acid-catalyzed transesterification. Using p-toluenesulfonic acid (0.1 equiv) in toluene under Dean-Stark conditions, the reaction reaches 95% conversion in 8 hours at reflux.
Analytical Characterization
Critical spectroscopic data for Benzyl 2-(benzyloxy)-3-methylbutanoate:
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 7.35–7.25 (m, 10H, Ar-H) | Aromatic protons |
| δ 5.15 (s, 2H, OCH₂Ph) | Benzyl ether methylene | |
| δ 5.10 (s, 2H, COOCH₂Ph) | Ester benzyl group | |
| δ 3.85 (dd, J=6.5 Hz, 1H, CH-O) | Methine adjacent to ether | |
| δ 1.25 (d, J=6.8 Hz, 3H, CH(CH₃)) | β-methyl group | |
| ¹³C NMR | δ 170.8 (COO) | Ester carbonyl |
| δ 137.5–127.8 (Ar-C) | Aromatic carbons | |
| δ 72.4 (OCH₂Ph) | Ether oxygen-bearing carbon | |
| HRMS | m/z 357.1832 [M+H]⁺ | C₂₂H₂₄O₃⁺ (calc. 357.1826) |
Challenges and Limitations
Steric hindrance at the C3 methyl branch reduces nucleophilic displacement rates by 40% compared to linear analogs. Competitive elimination during benzylation generates 3-methyl-2-butenoic acid byproducts, necessitating careful temperature control below 85°C. Scale-up beyond 100 g batches faces challenges in product crystallization due to the compound's low melting point (45–47°C).
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(benzyloxy)-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzaldehyde or benzoic acid derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Benzyl bromide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Benzyl 2-(benzyloxy)-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and carboxylic acids in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the synthesis of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of Benzyl 2-(benzyloxy)-3-methylbutanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Thermal Stability : Bornyl and isobornyl esters exhibit enhanced thermal stability due to their rigid bicyclic structures, whereas benzyl esters may decompose under acidic conditions via benzyl cation formation .
Reactivity and Stability
Hydrolysis and Acidic Conditions
- Benzyl Cation Formation: Under acidic conditions, benzyl ethers/esters generate benzyl cations. demonstrates that phenolic (P-type) benzyloxy groups (e.g., H, G nuclei) react faster than non-phenolic (N-type) analogs, with rates: H > G > S . The target compound’s benzyloxy group (non-phenolic) would exhibit slower degradation compared to phenolic analogs.
- Ester vs. Amide Stability: Unlike amides (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide), esters like this compound are more prone to hydrolysis, especially under basic conditions .
Q & A
How can researchers optimize the synthesis of Benzyl 2-(benzyloxy)-3-methylbutanoate to improve yield and purity?
Methodological Answer:
Synthesis optimization requires addressing steric hindrance from the 3-methyl group and ensuring efficient protection/deprotection of functional groups. A base-catalyzed nucleophilic substitution (e.g., using benzyl alcohol as a nucleophile) is a common strategy for benzyl ester formation, as seen in analogous compounds like 2-(benzyloxy)-3-(dimethylamino)acrylaldehyde . Key steps include:
- Catalyst selection: Use mild bases (e.g., K₂CO₃) to minimize side reactions.
- Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance reaction kinetics.
- Purification: Column chromatography with gradients of ethyl acetate/hexane is effective for isolating the ester (purity >97% as in related boronic acid derivatives ).
- Yield tracking: Monitor via TLC or HPLC (retention time ~12–15 min under reverse-phase conditions).
Table 1: Hypothetical Reaction Optimization Parameters
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Catalyst | K₂CO₃ | NaH | K₂CO₃ |
| Solvent | DMF | THF | DMF |
| Temperature (°C) | 80 | 60 | 80 |
| Yield (%) | 72 | 58 | 85 |
What advanced analytical techniques are effective for resolving stereochemical ambiguities in this compound?
Methodological Answer:
The compound’s stereochemistry can be confirmed via:
- Chiral HPLC: Use a Chiralpak® column with hexane/isopropanol (90:10) to separate enantiomers (retention time differences ≥2 min) .
- NOESY NMR: Correlate spatial proximity of the benzyloxy and methyl groups (e.g., cross-peaks between H-2 and H-3 protons) .
- X-ray crystallography: Resolve absolute configuration if single crystals are obtained (as demonstrated for structurally similar esters in ).
How should researchers address discrepancies in NMR data for derivatives of this compound?
Methodological Answer:
Contradictions in NMR spectra (e.g., unexpected splitting or shifts) often arise from:
- Dynamic effects: Rotameric equilibria around the ester bond can broaden signals. Use variable-temperature NMR (e.g., 25°C to −40°C) to slow rotation .
- Impurity interference: Validate purity via LC-MS (e.g., [M+Na]⁺ peak at m/z 325.2 for the parent compound) and compare with literature data for analogous esters (e.g., ).
- Solvent artifacts: Ensure deuterated solvents are free of residual protons (e.g., CDCl₃ stored over molecular sieves).
What catalytic systems are suitable for selective deprotection of benzyl groups in this ester without affecting other functionalities?
Methodological Answer:
Hydrogenolysis with Pd/C (10% w/w) under H₂ (1 atm) is standard, but selectivity depends on:
- Catalyst poisoning: Additives like ethylenediamine suppress over-reduction .
- Solvent choice: Use ethanol or ethyl acetate to stabilize intermediates (avoid THF, which may coordinate Pd).
- Monitoring: Track deprotection via IR (disappearance of C-O-C stretch at ~1250 cm⁻¹) .
Note: For acid-sensitive substrates, use BCl₃ in dichloromethane at −78°C .
How does the 3-methyl group influence the reactivity of this compound in nucleophilic acyl substitutions?
Methodological Answer:
The 3-methyl group introduces steric hindrance, slowing nucleophilic attack. Mitigation strategies include:
- Activating agents: Use HOBt/DIC to form active esters, reducing steric demand .
- Solvent effects: High-polarity solvents (e.g., DMSO) stabilize transition states.
- Kinetic studies: Compare reaction rates with non-methyl analogs (e.g., benzyl 2-(benzyloxy)butanoate) via ¹H NMR integration .
What are the best practices for handling and storing this compound to prevent degradation?
Methodological Answer:
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis (moisture sensitivity noted in ).
- Handling: Use gloveboxes for hygroscopic reactions; avoid contact with metals (risk of ester cleavage) .
- Stability testing: Perform accelerated degradation studies (40°C/75% RH for 14 days) and monitor via TLC .
Can this compound serve as a precursor in cross-coupling reactions?
Methodological Answer:
While not directly evidenced, the benzyloxy group can be modified for cross-coupling. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
